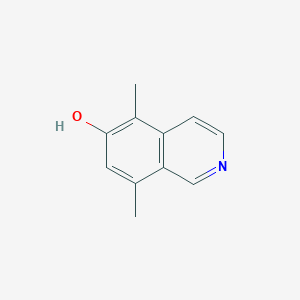

5,8-Dimethylisoquinolin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5,8-dimethylisoquinolin-6-ol |

InChI |

InChI=1S/C11H11NO/c1-7-5-11(13)8(2)9-3-4-12-6-10(7)9/h3-6,13H,1-2H3 |

InChI Key |

NYTQVSGBHOAPHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C=NC=C2)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,8 Dimethylisoquinolin 6 Ol

Established Synthetic Pathways to 5,8-Dimethylisoquinolin-6-ol

The construction of the this compound core can be approached through several classical and modern synthetic strategies. These methods typically involve the formation of the isoquinoline (B145761) ring system from appropriately substituted benzene (B151609) precursors.

Multi-step Synthetic Routes

The synthesis of substituted isoquinolines is most commonly achieved through well-established named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods, while traditional, offer versatility in accessing a wide range of substitution patterns.

A plausible multi-step synthesis of this compound would likely commence with a suitably substituted benzene derivative, such as 2,5-dimethyl-4-methoxyphenethylamine. This precursor, containing the requisite dimethyl and protected hydroxyl functionalities, could then be subjected to cyclization reactions.

Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.orgorganic-chemistry.org The synthesis would proceed by first acylating the starting phenethylamine (B48288), followed by acid-catalyzed cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent dehydrogenation would yield the aromatic isoquinoline ring. A final demethylation step would be necessary to unmask the hydroxyl group at the 6-position.

Pictet-Spengler Reaction: This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.orgquimicaorganica.org To construct the target molecule, the starting phenethylamine would be reacted with an appropriate carbonyl compound. The resulting tetrahydroisoquinoline would then require oxidation to the fully aromatic isoquinoline, followed by demethylation.

Pomeranz-Fritsch Reaction: This approach involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgthermofisher.comwikipedia.org The synthesis would start from a substituted benzaldehyde (B42025), which would be condensed with an aminoacetal. The subsequent cyclization under acidic conditions would form the isoquinoline core. wikipedia.org The choice of starting benzaldehyde would be critical to install the methyl and methoxy (B1213986) groups at the correct positions, with a final demethylation step to yield the desired product.

| Synthetic Method | Starting Materials | Key Intermediates | General Advantages | General Disadvantages |

| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | Good for electron-rich systems. nrochemistry.com | Requires subsequent oxidation. |

| Pictet-Spengler | β-arylethylamine, Carbonyl compound | Tetrahydroisoquinoline | Can generate stereocenters. arkat-usa.org | Requires subsequent oxidation to form the isoquinoline. wikipedia.org |

| Pomeranz-Fritsch | Substituted benzaldehyde, Aminoacetal | Benzalaminoacetal | Access to various substitution patterns. organicreactions.org | Yields can be variable. organicreactions.org |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic chemistry. While specific microwave-assisted syntheses for this compound are not prominently reported, the general principles can be applied to the classical routes mentioned above. For instance, the cyclization steps in the Bischler-Napieralski and Pomeranz-Fritsch reactions, which often require high temperatures and long reaction times under conventional heating, could potentially be optimized using microwave irradiation to afford the desired isoquinoline core more efficiently.

Reductive and Oxidative Conversions

The synthesis of this compound could also be envisioned through the chemical modification of a pre-existing, differently substituted isoquinoline. For example, a 6-methoxy-5,8-dimethylisoquinoline derivative could be demethylated to yield the target phenol (B47542). nih.gov Common reagents for ether cleavage include strong acids like hydrogen bromide or Lewis acids such as boron tribromide.

Conversely, if a precursor with a different oxidation state at the desired positions were available, oxidative or reductive methods could be employed. For instance, a 5,8-dimethylisoquinoline (B3357809) could potentially be hydroxylated at the 6-position, although controlling the regioselectivity of such a reaction would be a significant challenge.

Derivatization Strategies for this compound

The chemical reactivity of this compound is dictated by the interplay of the electron-rich phenol ring and the heterocyclic isoquinoline core. This allows for a variety of derivatization strategies to modify its structure and properties.

Functional Group Modifications

The primary site for functional group modification is the hydroxyl group at the 6-position. Standard phenolic reactions can be employed to introduce a range of functionalities.

Etherification: Reaction with alkyl halides or sulfates in the presence of a base would yield the corresponding ethers.

Esterification: Acylation with acid chlorides or anhydrides would produce ester derivatives.

O-Arylation: Cross-coupling reactions, such as the Ullmann condensation, could be used to form diaryl ethers.

These modifications would alter the electronic properties and steric environment of the molecule, providing a means to fine-tune its characteristics.

| Modification | Reagents | Expected Product |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 6-Alkoxy-5,8-dimethylisoquinoline |

| Esterification | Acid chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 5,8-Dimethylisoquinolin-6-yl acetate (B1210297) |

| O-Arylation | Aryl halide (e.g., PhBr), Copper catalyst, Base | 6-Phenoxy-5,8-dimethylisoquinoline |

Biosynthetic Pathways and Natural Occurrence of 5,8 Dimethylisoquinolin 6 Ol

Isolation and Identification from Biological Sources (e.g., Penicillium citrinum)

A thorough review of scientific databases and literature indicates that 5,8-Dimethylisoquinolin-6-ol has not been reported as a natural product isolated from Penicillium citrinum or any other biological source. While Penicillium citrinum is known to produce a diverse array of secondary metabolites, including other classes of alkaloids, there is no documented evidence of the presence of this specific dimethylated isoquinolinol.

Proposed Biosynthetic Routes for this compound

Due to the lack of its identification as a natural product, no biosynthetic pathways for this compound have been proposed or investigated. The biosynthesis of isoquinoline (B145761) alkaloids in fungi typically originates from amino acid precursors, such as tyrosine, which undergo a series of enzymatic modifications including cyclization, methylation, and hydroxylation. However, without the isolation of the compound from a biological source, the specific enzymes and genetic machinery responsible for its potential formation remain entirely unknown.

Chemo-Taxonomic Significance of this compound and Related Natural Products

The chemo-taxonomic significance of a secondary metabolite is contingent on its distribution among different species, which can provide insights into their evolutionary relationships. As This compound has not been identified in any fungal species, its chemo-taxonomic value is currently non-existent. The study of the distribution of other isoquinoline alkaloids within the genus Penicillium and other fungi continues to be an active area of research, contributing to a more nuanced understanding of fungal taxonomy. Should this compound be discovered in the future, its distribution pattern could offer valuable chemo-taxonomic markers.

Biological Activities and Mechanistic Studies in Preclinical Research Models

Investigation of Molecular Targets and Ligand-Receptor Interactions

No data is available from preclinical research models regarding the receptor binding affinity or selectivity profile of 5,8-Dimethylisoquinolin-6-ol.

There are no studies available that detail the enzyme inhibition kinetics or the mechanism of action for this compound, including its potential effects on protein tyrosine phosphatases.

No research has been published on the interaction of this compound with nucleic acids.

Cellular Investigations of this compound

There is no information available on how this compound may modulate cellular signaling pathways.

The impact of this compound on cell cycle progression has not been investigated in the available literature.

Effects on Cellular Proliferation Mechanisms in in vitro Models

There is no available information on the effects of this compound on cellular proliferation mechanisms in in vitro models.

Induction of Apoptotic Pathways in Research Cell Lines

There is no available information on the induction of apoptotic pathways by this compound in research cell lines.

Broad Spectrum Biological Activity Exploration in Non-Human Models

There is no available information regarding the broad-spectrum biological activity of this compound in non-human models.

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

No studies on the antimicrobial activity of this compound have been found in the public domain.

Anti-inflammatory Response Modulation

There is no available information on the modulation of anti-inflammatory responses by this compound.

Antioxidant Activity Assessment

There is no available information on the antioxidant activity of this compound.

Other Investigational Biological Effects in Preclinical Models

No other investigational biological effects of this compound in preclinical models have been reported in the available literature.

Structure Activity Relationship Sar Studies of 5,8 Dimethylisoquinolin 6 Ol Derivatives

Impact of Substituent Variations on Biological Activity

The biological activity of isoquinoline (B145761) derivatives can be significantly modulated by the nature and position of various substituents on the isoquinoline core. Research on related scaffolds offers insights into potential SAR trends for derivatives of 5,8-Dimethylisoquinolin-6-ol.

For instance, in studies on isoquinolines as potential anti-inflammatory agents through the inhibition of tumor necrosis factor-alpha (TNF-α), it was observed that the introduction of certain substituents on the isoquinoline ring led to a notable decrease in activity. Substituents such as fluoro, bromo, nitro, acetyl, and aminomethyl were found to be detrimental to the inhibitory action. japsonline.com This suggests that for this compound derivatives, maintaining a specific electronic and steric profile on the aromatic ring is likely crucial for preserving or enhancing biological activity.

Conversely, in other classes of isoquinoline derivatives, specific substitutions have been shown to be beneficial. For example, in the development of pyrimido-isoquinolin-quinone derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), strategic structural modifications led to potent compounds with activity in the low microgram per milliliter range. nih.gov

To illustrate the potential impact of substituent variations on the biological activity of hypothetical this compound derivatives, the following data table presents plausible, illustrative data based on general principles observed in related isoquinoline series.

Table 1: Illustrative Biological Activity of Hypothetical this compound Derivatives Note: The following data is hypothetical and for illustrative purposes only, due to the absence of specific experimental data for this compound derivatives.

| Compound | R1 (at C-1) | R2 (at C-3) | R3 (at C-4) | Biological Activity (IC₅₀, µM) |

| This compound | H | H | H | (Baseline) |

| Derivative A | -CH₃ | H | H | (Hypothetical Value) |

| Derivative B | H | -OCH₃ | H | (Hypothetical Value) |

| Derivative C | H | H | -Cl | (Hypothetical Value) |

| Derivative D | -NH₂ | H | H | (Hypothetical Value) |

This illustrative table highlights how modifications at different positions of the isoquinoline nucleus could potentially influence the biological endpoint. The specific impact of each substituent would need to be determined through empirical testing.

Stereochemical Influence on Activity Profiles

Stereochemistry plays a critical role in the biological activity of many chiral isoquinoline alkaloids. acs.org The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets such as enzymes and receptors, which are themselves chiral.

For many biologically active isoquinoline alkaloids, one enantiomer often exhibits significantly higher potency than the other. acs.org The asymmetric synthesis of chiral nonracemic isoquinoline alkaloids is a major focus in medicinal chemistry to access the more active stereoisomer. acs.org For example, the absolute stereochemistry of trigonoliimine alkaloids was revised based on their enantioselective total synthesis, which also revealed their anticancer activities. acs.org

In the context of this compound, if a chiral center were introduced through substitution, it would be anticipated that the different enantiomers or diastereomers would display distinct activity profiles and potencies. The synthesis and biological evaluation of individual stereoisomers would be essential to fully characterize the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For various classes of isoquinoline derivatives, QSAR studies have been instrumental in understanding the key molecular descriptors that govern their activity and in designing new, more potent analogs. japsonline.comresearchgate.netjapsonline.com

For instance, 3D-QSAR studies on substituted dihydroisoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) inhibitors have provided valuable information on the structural characteristics that contribute to their inhibitory potency. researchgate.net Similarly, QSAR modeling of isoquinoline derivatives as AKR1C3 inhibitors has helped in lead optimization by identifying key descriptors that predict bioactivity. japsonline.comresearchgate.net These studies often reveal the importance of steric, electronic, and hydrophobic properties in the interaction between the ligand and its biological target.

A hypothetical QSAR model for this compound derivatives might reveal that specific molecular properties, such as the electrostatic potential around the hydroxyl group or the volume of substituents at particular positions, are critical for activity. Such a model would be developed by synthesizing a series of analogs and correlating their measured biological activities with calculated molecular descriptors. The resulting QSAR equation would be a valuable tool for predicting the activity of yet-unsynthesized derivatives.

Ligand Efficiency and Lipophilicity Considerations in Activity Modulation

In the development of isoquinoline-based drug candidates, balancing potency with physicochemical properties such as lipophilicity is crucial. High lipophilicity can lead to issues like poor solubility, high metabolic turnover, and off-target toxicity. Therefore, medicinal chemists often aim to increase potency without a concomitant increase in lipophilicity, thereby improving the LLE.

For derivatives of this compound, a systematic SAR exploration would involve not only maximizing biological activity but also optimizing LE and LLE. This would entail making structural modifications that enhance binding affinity efficiently, without adding excessive molecular weight or lipophilicity.

Table 2: Illustrative Ligand Efficiency and Lipophilicity of Hypothetical this compound Derivatives Note: The following data is hypothetical and for illustrative purposes only.

| Compound | IC₅₀ (nM) | pIC₅₀ | Heavy Atom Count | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| This compound | (Hypothetical Value) | (Calculated) | 13 | (Calculated) | (Calculated) | (Calculated) |

| Derivative E | (Hypothetical Value) | (Calculated) | (Calculated) | (Calculated) | (Calculated) | (Calculated) |

| Derivative F | (Hypothetical Value) | (Calculated) | (Calculated) | (Calculated) | (Calculated) | (Calculated) |

This illustrative table demonstrates how these metrics would be used to evaluate and prioritize compounds during a lead optimization campaign.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies of 5,8-Dimethylisoquinolin-6-ol and its Analogues with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure. For this compound and its analogues, docking studies can elucidate potential interactions with various biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in disease pathways.

For instance, docking studies on similar isoquinoline-containing compounds have been used to identify potential inhibitors of Maternal Embryonic Leucine-zipper Kinase (MELK), a target in oncology. nih.govresearchgate.net In a hypothetical docking study of this compound against a kinase target, the isoquinoline (B145761) nitrogen could act as a hydrogen bond acceptor with hinge region residues of the kinase, a common binding motif for kinase inhibitors. The hydroxyl group at the 6-position could form additional hydrogen bonds, while the dimethyl groups at positions 5 and 8 might fit into hydrophobic pockets within the active site, contributing to the binding affinity.

A potential output of such a study could be a table of docking scores and key interactions, as shown below:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Kinase X | -8.5 | MET102, GLU100 | N1-H of MET102, OH-group with GLU100 | 5-CH3 with LEU50, 8-CH3 with VAL120 |

| GPCR Y | -7.9 | SER150, ASN200 | OH-group with SER150, N1 with ASN200 | Phenyl ring with PHE250 |

| Enzyme Z | -9.1 | ARG55, ASP90 | OH-group with ARG55, N1 with ASP90 | 5-CH3 with ILE60, 8-CH3 with ALA85 |

In silico Prediction of Binding Modes and Interaction Energies

Beyond simple docking, more advanced computational methods can be employed to predict the binding mode and estimate the binding free energy of a ligand to its target. These methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide a more accurate prediction of binding affinity. nih.gov

For this compound, these in silico predictions would involve generating an initial docked pose and then running molecular dynamics simulations to allow the complex to relax and explore different conformations. The interaction energies, including van der Waals, electrostatic, and solvation energies, would then be calculated. These predictions are crucial for ranking potential drug candidates and understanding the driving forces behind ligand binding. nih.gov

A hypothetical summary of predicted interaction energies for this compound with a target kinase is presented below:

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -15.8 |

| Polar Solvation Energy | 20.5 |

| Non-polar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG_bind) | -45.6 |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to study the electronic properties of molecules, such as charge distribution, molecular orbital energies, and reactivity. For this compound, these calculations can provide insights into its chemical behavior and its potential to interact with biological targets. For instance, the calculated electrostatic potential map can highlight regions of the molecule that are likely to engage in electrostatic interactions.

Methods like Density Functional Theory (DFT) can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive. Such calculations have been applied to derivatives of 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline to understand their optical properties. nih.gov

A hypothetical table of quantum chemical properties for this compound is shown below:

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. arxiv.org For this compound, MD simulations of the ligand alone in solution can reveal its preferred conformations. When complexed with a biological target, MD simulations can explore the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding interface. nih.gov

An MD simulation of the this compound-kinase complex could reveal, for example, that the dimethyl groups are highly mobile within their hydrophobic pockets, or that a key hydrogen bond is transient. This information is invaluable for the rational design of more rigid or conformationally constrained analogues with potentially higher affinity. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is a common metric to assess the stability of the complex. nih.gov

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.3 | 1.6 |

| 30 | 1.1 | 1.5 |

| 40 | 1.2 | 1.7 |

| 50 | 1.3 | 1.6 |

Virtual Screening Approaches for Identification of Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. youtube.com The this compound scaffold itself could be used as a query in a virtual screening campaign to identify other compounds with similar structural features that might bind to the same target.

Both ligand-based and structure-based virtual screening methods can be employed. In ligand-based screening, a known active compound (or a hypothetical one like this compound) is used as a template to search for structurally similar molecules. youtube.com In structure-based virtual screening, a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinity. nih.govresearchgate.net Such approaches have been successful in identifying novel inhibitor chemotypes for targets like MELK kinase using isoquinoline-like scaffolds. nih.govresearchgate.net

A typical workflow for a virtual screening campaign is outlined below:

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. |

| 2. Target Preparation | The 3D structure of the biological target is prepared for docking. |

| 3. Docking | The compound library is docked into the active site of the target. |

| 4. Scoring and Ranking | Compounds are scored and ranked based on their predicted binding affinity. |

| 5. Hit Selection | A subset of the top-ranking compounds is selected for experimental testing. |

Advanced Analytical Methodologies for Research Characterization of 5,8 Dimethylisoquinolin 6 Ol

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC)

Chromatographic methods are fundamental for isolating isoquinoline (B145761) alkaloids from complex mixtures, such as plant extracts or synthetic reaction media, and for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis and purification of non-volatile compounds like isoquinoline alkaloids. nih.gov Reversed-phase (RP) chromatography, typically employing a C18 column, is the most common separation mode. The separation is influenced by the mobile phase composition and pH. elsevierpure.comresearchgate.net For instance, a study on the quality control of Corydalis species successfully separated eight isoquinoline alkaloids using a C18 column with a gradient elution of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile (B52724). elsevierpure.comresearchgate.net The addition of modifiers like triethylamine (B128534) or the use of ionic liquids can improve peak shape and resolution for these basic compounds. elsevierpure.commdpi.com

Purity assessment is typically performed using a Diode Array Detector (DAD), which provides spectral information and helps in peak identification and purity analysis. For isolation purposes, preparative or semi-preparative HPLC is employed to obtain the pure compound for further structural analysis.

Table 1: Examples of HPLC Conditions for Isoquinoline Alkaloid Analysis

| Plant Source | Column | Mobile Phase | Detection | Compounds Analyzed | Reference |

|---|---|---|---|---|---|

| Corydalis species | Reversed-phase C18 | Gradient of 10 mM ammonium acetate (pH 5.0) and acetonitrile | DAD | Isocorydine, glaucine, coptisine, palmatine, berberine, canadine, corydaline, tetrahydrocoptisine | elsevierpure.comresearchgate.net |

| Selected Papaveraceae, etc. | Polar RP | Gradient of water and acetonitrile with 0.04 M 1-butyl-3-methylimidazolium tetrafluoroborate | DAD | Berberine, chelerythrine, magnoflorine, palmatine, protopine (B1679745), sanguinarine | mdpi.com |

| Chelidonium majus | Viridis BEH 2-EP | Supercritical CO₂ with methanol/acetonitrile modifier and 20 mM ammonium formate | DAD, MS | Stylopine, sanguinarine, chelidonine, protopine, coptisine | nih.gov |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile or derivatized isoquinoline alkaloids. elsevier.es Although many alkaloids have low volatility, derivatization can make them suitable for GC analysis. The technique has been effectively used for the identification and quantification of isoquinoline alkaloids in various species of the Fumariaceae family, such as Sarcocapnos and Fumaria. researchgate.net In a study of Chelidonium majus, GC-MS analysis of extracts identified nine different alkaloids, with stylopine, chelidonine, and protopine being the most abundant. elsevier.es

Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR, Mass Spectrometry, IR)

Once a compound is isolated and purified, spectroscopic techniques are employed to determine its precise chemical structure. lkouniv.ac.inslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, including isoquinoline alkaloids. lkouniv.ac.in 1D NMR (¹H and ¹³C) provides information about the number and types of protons and carbons, while 2D NMR experiments (such as COSY, HSQC, and HMBC) reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. For isoquinoline alkaloids, specific chemical shifts and coupling constants can help determine the substitution pattern on the isoquinoline core and the nature of any side chains. Advanced techniques like ¹⁵N NMR have also been applied to study the nitrogen environment within the heterocyclic ring system of these alkaloids. deepdyve.com

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. lkouniv.ac.in High-resolution mass spectrometry (HRMS), often performed on Q-TOF or Orbitrap instruments, can determine the molecular formula with high accuracy. scielo.br Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural clues. researchgate.netresearchgate.net The fragmentation of isoquinoline alkaloids is often characteristic of their specific subclass (e.g., benzylisoquinoline, aporphine, protoberberine). researchgate.netsci-hub.se For example, bisbenzylisoquinoline alkaloids often show a characteristic loss of a methylamine (B109427) group ([M+H-NH₂CH₃]⁺) or fragmentation via a retro-Diels-Alder reaction. sci-hub.se

Table 2: Characteristic Mass Spectrometry Fragmentation of Isoquinoline Alkaloid Classes

| Alkaloid Class | Precursor Ion | Characteristic Fragment Ions/Losses | Reference |

|---|---|---|---|

| Benzylisoquinoline | [M+H]⁺ | Cleavage of the C-C bond between the isoquinoline and benzyl (B1604629) moieties | scielo.br |

| Bisbenzylisoquinoline | [M+H]⁺ | Loss of methylamine ([M+H-NH₂CH₃]⁺), retro-Diels-Alder fragmentation | sci-hub.se |

| Aporphine | [M+H]⁺ | Consistent pathways depending on substitution at the A ring | scielo.br |

| Tetrahydroprotoberberine | [M+H]⁺ | High mass losses corresponding to specific ring cleavages | scielo.br |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.comresearchgate.net The IR spectrum of an isoquinoline alkaloid would show characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching within the aromatic rings, and C-O stretching if hydroxyl or methoxy (B1213986) groups are present. mdpi.comirphouse.com For 5,8-Dimethylisoquinolin-6-ol, one would expect to see a broad absorption band for the hydroxyl (-OH) group, along with sharp peaks corresponding to aromatic C-H and C-C vibrations and aliphatic C-H vibrations from the methyl groups. Analysis of the IR spectra of isoquinoline itself shows characteristic bands for C-C stretching between 1590 and 1124 cm⁻¹. irphouse.com

Advanced Hyphenated Techniques for Complex Mixture Analysis in Biosynthesis Studies (e.g., LC-MS/MS)

The study of how organisms produce isoquinoline alkaloids (biosynthesis) requires highly sensitive and selective analytical methods to analyze complex biological mixtures. researchgate.net Hyphenated techniques, which couple a separation method with a detection method, are indispensable in this field.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preeminent technique for analyzing alkaloids in complex matrices like plant extracts or engineered microorganisms. sci-hub.seresearchgate.net It combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry. rsc.org This method allows for the identification and quantification of known alkaloids even at trace levels and can help in the "dereplication" process—the rapid identification of already known compounds in a mixture, allowing researchers to focus on novel structures. scielo.brrsc.org

In biosynthesis studies, LC-MS/MS is used to track the conversion of precursors (like tyrosine) through various enzymatic steps into the final alkaloid products. nih.gov Researchers can silence specific genes and use LC-MS/MS to observe the resulting changes in the metabolic profile, thereby identifying the function of key enzymes in the biosynthetic pathway. sci-hub.se The development of extensive MS/MS spectral libraries and databases for isoquinoline alkaloids further enhances the speed and reliability of compound identification in these complex studies. researchgate.net

Future Directions and Research Perspectives for 5,8 Dimethylisoquinolin 6 Ol

Development of Novel Synthetic Strategies for Enhanced Analog Libraries

The generation of a diverse library of analogs is fundamental to exploring the full potential of a lead compound. For 5,8-Dimethylisoquinolin-6-ol, future synthetic efforts will be crucial in systematically probing its structure-activity relationships (SAR).

Modern synthetic methodologies offer a versatile toolkit for the preparation of substituted isoquinolines. Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide foundational routes to the isoquinoline (B145761) core. organic-chemistry.orgacs.org However, these methods can be limited by harsh reaction conditions and may not be suitable for the synthesis of highly substituted derivatives. nih.gov

More contemporary approaches, such as palladium-catalyzed α-arylation of ketones followed by cyclization, offer a more flexible and efficient means to construct polysubstituted isoquinolines. nih.gov This strategy allows for the convergent assembly of readily available precursors, enabling the introduction of a wide variety of substituents at different positions of the isoquinoline ring. nih.gov Another powerful technique involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which can be trapped with various electrophiles to yield a diverse array of highly substituted isoquinolines. nih.govharvard.edu

Future research should focus on adapting and optimizing these modern synthetic strategies to generate a library of analogs based on the this compound scaffold. Key modifications could include:

Varying the substituents at the 5 and 8 positions: Replacing the methyl groups with other alkyl, aryl, or electron-withdrawing groups to probe the steric and electronic requirements for biological activity.

Modifying the hydroxyl group at the 6 position: Conversion of the hydroxyl group to ethers, esters, or other functional groups to investigate the role of this hydrogen-bonding moiety.

Introducing substituents at other positions: Functionalization of the C1, C3, C4, and C7 positions to explore additional regions of chemical space.

Microwave-assisted synthesis could also be employed to accelerate the generation of these analog libraries, significantly reducing reaction times compared to conventional heating methods. organic-chemistry.org The successful development of these synthetic strategies will be instrumental in providing a diverse set of molecules for biological screening.

Elucidation of Unexplored Biological Targets and Mechanisms

The isoquinoline scaffold is present in a multitude of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net For instance, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in the lamellarin family of alkaloids, has demonstrated cytotoxicity against tumor cells. researchgate.net Furthermore, certain isoquinoline derivatives have been identified as allosteric inhibitors of HIV-1 integrase. nih.gov

Given the prevalence of the isoquinoline core in kinase inhibitors, a primary area of investigation for this compound and its analogs should be their potential to modulate the activity of protein kinases. plos.org Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. eurekaselect.com The substitution pattern of this compound, particularly the presence of a hydroxyl group that can act as a hydrogen bond donor or acceptor, makes it a candidate for binding to the ATP-binding site of kinases.

Future research should employ a systematic approach to identify the biological targets of this compound. This would involve:

Broad-panel kinase screening: Testing the compound and its analogs against a large panel of kinases to identify potential targets.

Cell-based assays: Evaluating the effects of the compounds on cellular processes regulated by the identified kinases, such as cell proliferation, apoptosis, and migration.

Mechanism of action studies: Investigating how the compound inhibits kinase activity, whether through competitive, non-competitive, or allosteric mechanisms.

By exploring these avenues, researchers can uncover the specific biological pathways modulated by this compound, paving the way for its potential development as a therapeutic agent.

Integration of Advanced Computational and Experimental Approaches

The integration of computational and experimental methods has become an indispensable part of modern drug discovery. plos.orgnih.gov For a novel compound like this compound, a combined in silico and in vitro approach can significantly accelerate the identification of biological targets and the optimization of lead compounds.

Computational methods can be employed for:

Virtual screening: Docking a library of this compound analogs into the crystal structures of various kinases or other potential targets to predict binding affinities and modes. frontiersin.org

Pharmacophore modeling: Identifying the key structural features required for biological activity based on the structures of known active compounds.

Quantitative Structure-Activity Relationship (QSAR) studies: Developing mathematical models that correlate the structural properties of the analogs with their biological activities to guide the design of more potent compounds. frontiersin.org

Molecular dynamics simulations: Simulating the dynamic behavior of the compound-target complex to understand the stability of the interaction and the role of individual residues. frontiersin.org

Experimental approaches will be essential to validate the computational predictions and to provide empirical data for refining the in silico models. These include:

Biochemical assays: Measuring the inhibitory activity of the compounds against purified enzymes.

Biophysical techniques: Using methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize the binding kinetics and thermodynamics of the compound-target interaction.

X-ray crystallography: Determining the three-dimensional structure of the compound bound to its target to provide a detailed understanding of the binding mode.

A systematic computational-experimental framework, where computational predictions guide experimental testing and experimental results feed back into the computational models, will be a powerful strategy for advancing the study of this compound. nih.gov

Role of this compound as a Lead Scaffold in Mechanistic Studies

Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool for basic research. As a "privileged scaffold," the isoquinoline ring system provides a robust framework for the design of chemical probes to investigate biological processes. nih.gov

By functionalizing the this compound scaffold with reporter groups such as fluorescent dyes or affinity tags, researchers can create chemical probes for:

Target identification and validation: Using affinity-based probes to pull down binding partners from cell lysates, thereby identifying the cellular targets of the compound.

Cellular imaging: Visualizing the subcellular localization of the compound and its targets using fluorescently labeled probes.

Mechanistic studies: Investigating the downstream effects of target engagement in a cellular context.

The development of such chemical probes derived from this compound would not only advance our understanding of the compound's own mechanism of action but could also provide valuable tools for the broader scientific community to study the roles of its targets in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.